5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(3,4-dichlorobenzyl)-2-fluorobenzamide
Description
This compound is a structurally complex benzamide derivative featuring a 1,4-dioxa-8-azaspiro[4.5]decane sulfonyl group, a fluorine substituent on the benzamide core, and a 3,4-dichlorobenzyl moiety. The sulfonyl group contributes to hydrogen-bonding interactions, while the fluorine atom modulates electronic properties and metabolic stability. The 3,4-dichlorobenzyl substituent is a hydrophobic pharmacophore, likely influencing lipophilicity and membrane permeability.
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2FN2O5S/c22-17-3-1-14(11-18(17)23)13-25-20(27)16-12-15(2-4-19(16)24)32(28,29)26-7-5-21(6-8-26)30-9-10-31-21/h1-4,11-12H,5-10,13H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRYSJVRSPKQHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NCC4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2FN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(3,4-dichlorobenzyl)-2-fluorobenzamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of receptor binding and therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately . The structure features a spirocyclic moiety which is significant for its biological interactions.
1. Receptor Binding Affinity
Research indicates that derivatives of the spirocyclic structure exhibit significant binding affinity for sigma receptors, particularly σ1 receptors. A related compound, 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, demonstrated a high affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors and notable selectivity for σ2 receptors and vesicular acetylcholine transporters . This suggests that the structural features of the spirocyclic moiety are conducive to receptor interactions.
2. Antitumor Activity
In vivo studies utilizing small animal positron emission tomography (PET) imaging have shown that compounds with similar structural characteristics accumulate significantly in tumor tissues, indicating potential for tumor imaging and treatment . The accumulation was notably reduced with haloperidol treatment, confirming the specificity of binding to σ1 receptors in tumor environments.
Study 1: Sigma Receptor Binding
A study focused on synthesizing various piperidine compounds demonstrated that modifications to the spirocyclic structure could enhance binding affinity to σ1 receptors. The results indicated that these modifications could lead to compounds with improved selectivity and efficacy in targeting sigma receptors.
Study 2: Imaging in Tumor Models
In another investigation utilizing mouse tumor xenograft models, the compound's ability to bind specifically to σ1 receptors was confirmed through autoradiography and biodistribution studies. These findings suggest that derivatives of this compound could be developed into effective radiotracers for tumor imaging .
Data Summary
| Property/Activity | Value/Description |
|---|---|
| Molecular Weight | 331.34 g/mol |
| Sigma Receptor K(i) | 5.4 ± 0.4 nM |
| Antitumor Activity | High accumulation in tumors observed |
| Antitubercular Potential | Promising results from related compounds |
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogous Compounds
The compound’s closest structural analog is 5-(1,4-dioxa-8-azaspiro[4.5]decane-8-sulfonyl)-2-fluoro-N-(2-methoxyphenyl)benzamide (). Key differences lie in the substituents on the benzamide nitrogen: the target compound employs a 3,4-dichlorobenzyl group, while the analog uses a 2-methoxyphenyl group.
Table 1: Comparative Physicochemical Properties
Key Observations :
- The 3,4-dichlorobenzyl group increases molecular weight (~12% higher) and logP (~35% higher) compared to the methoxyphenyl analog, due to chlorine’s hydrophobic character and atomic mass .
- The methoxy group in the analog introduces an additional hydrogen bond acceptor (O), increasing polar surface area (PSA) and slightly improving solubility relative to the target compound .
- Both compounds exhibit poor aqueous solubility (logSw < -3.5), but the target’s higher logP predicts even lower solubility, a critical factor in bioavailability.
Pharmacological and Biochemical Comparisons
Binding Affinity and Selectivity
- Spirocyclic Sulfonamide Core : Both compounds share this motif, which is associated with rigidity and stable interactions with sulfonamide-binding pockets (e.g., carbonic anhydrases or protease active sites). The spiro system may reduce off-target effects compared to linear analogs .
- Fluorine Substitution : The fluorine atom at position 2 of the benzamide likely enhances metabolic stability by blocking cytochrome P450 oxidation. This feature is conserved in both compounds.
- Substituent Effects: The 3,4-dichlorobenzyl group in the target compound may enhance lipid membrane permeability, favoring central nervous system (CNS) penetration. However, its steric bulk could reduce binding to compact active sites.
Toxicity and Metabolic Stability
- In contrast, the methoxyphenyl group’s metabolites (e.g., catechols) could pose oxidative stress risks .
- Both compounds lack acidic protons (e.g., carboxylic acid), reducing renal clearance and favoring hepatic metabolism.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(3,4-dichlorobenzyl)-2-fluorobenzamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Reacting tetrahydropyran derivatives with bromo/fluoro-substituted aromatic precursors under controlled temperatures (e.g., 50–80°C) and inert atmospheres (N₂/Ar) to form the spirocyclic core .
- Step 2 : Sulfonylation of the spirocyclic amine using sulfonyl chlorides in dichloromethane with catalytic triethylamine .
- Step 3 : Coupling the sulfonylated intermediate with 3,4-dichlorobenzylamine via amide bond formation, often mediated by HATU or EDC/HOBt .
- Critical Parameters : Reaction yields (60–85%) depend on solvent purity, catalyst loading (5–10 mol%), and stepwise purification via column chromatography .
Q. How is structural characterization of this compound performed to confirm purity and identity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the spirocyclic structure, sulfonyl group integration, and fluorobenzamide substitution patterns. For example, the fluorine atom at position 2 of the benzamide ring shows distinct splitting in ¹⁹F NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion) and detects impurities (e.g., unreacted intermediates) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity, using C18 columns and acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates to assess metabolic interference .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to determine IC₅₀ values .
- Cell Viability Assays : MTT or ATP-based assays in cancer cell lines (e.g., HepG2, MCF-7) to screen for cytotoxicity .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict binding modes with target proteins (e.g., kinases) using software like GROMACS or AMBER. Focus on hydrogen bonding with the sulfonyl group and π-π stacking of the dichlorobenzyl moiety .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 inhibition profiles .
- SAR Analysis : Compare analogs (e.g., replacing fluorine with chlorine) to identify critical substituents for potency and selectivity .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Validation : Replicate experiments with standardized protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Orthogonal Assays : Confirm enzyme inhibition via fluorescence polarization (FP) if initial radiometric data are inconsistent .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
Q. How does the spirocyclic sulfonamide moiety influence target selectivity in enzyme inhibition?
- Methodological Answer :
- Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to visualize interactions between the sulfonamide group and active-site zinc ions .
- Mutagenesis Studies : Engineer enzyme variants (e.g., Ala substitutions at key residues) to probe the role of hydrogen bonding from the sulfonyl oxygen .
- Competitive Binding Assays : Compare inhibition constants (Kᵢ) with non-spirocyclic sulfonamides to quantify structural advantages .
Q. What experimental designs are critical for studying its metabolic stability in vitro?
- Methodological Answer :
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH regeneration systems to measure half-life (t₁/₂) and intrinsic clearance .
- Phase I/II Metabolism : Identify metabolites via UPLC-QTOF-MS, focusing on oxidative defluorination or glucuronidation of the benzamide group .
- CYP Reaction Phenotyping : Inhibitors like ketoconazole (CYP3A4) or quinidine (CYP2D6) pinpoint major metabolizing enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
